![molecular formula C16H20N2OS B2559544 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea CAS No. 1235647-79-6](/img/structure/B2559544.png)
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
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Overview
Description
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTUT and has been synthesized using different methods. The purpose of
Mechanism Of Action
The mechanism of action of PTUT is not fully understood. However, it is believed that PTUT exerts its biological effects by inhibiting specific enzymes or proteins. For example, PTUT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PTUT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTUT inhibits the growth of cancer cells and fungi. In vivo studies have shown that PTUT has anti-inflammatory and analgesic effects. PTUT has also been shown to have antioxidant and antimicrobial properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using PTUT in lab experiments is its potential as a multi-target inhibitor. PTUT has been shown to inhibit the activity of multiple enzymes and proteins, which could make it a useful tool for studying various biological processes. However, one limitation of using PTUT in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain assays.
Future Directions
There are several future directions for the study of PTUT. One direction is the synthesis of analogs of PTUT with improved solubility and potency. Another direction is the investigation of PTUT's potential as a drug candidate for the treatment of various diseases, including cancer and fungal infections. Additionally, the use of PTUT as a tool for studying biological processes and as a precursor for the synthesis of other compounds could also be explored.
Synthesis Methods
PTUT can be synthesized using various methods, including the one-pot synthesis method, the microwave-assisted method, and the solvent-free method. The one-pot synthesis method involves the reaction of o-toluidine, thiophenol, and propyl isocyanate in the presence of a catalyst. The microwave-assisted method involves the reaction of o-toluidine, thiophenol, and propyl isocyanate in a solvent under microwave irradiation. The solvent-free method involves the reaction of o-toluidine, thiophenol, and propyl isocyanate in the absence of a solvent.
Scientific Research Applications
PTUT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, PTUT has been investigated for its anticancer, antifungal, and antiviral properties. In agriculture, PTUT has been studied for its potential as a herbicide and insecticide. In material science, PTUT has been investigated for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-9-18(11-14-8-10-20-12-14)16(19)17-15-7-5-4-6-13(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWXXOMZFWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea |
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